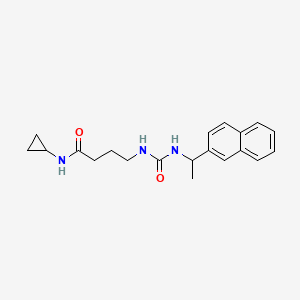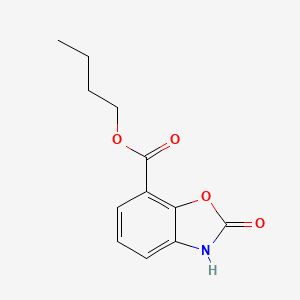
butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate typically involves the reaction of 2-aminophenol with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield. The product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate can be compared with other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-mercaptobenzoxazole
- 2-hydroxybenzoxazole
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl ester group enhances its lipophilicity, making it more suitable for certain applications compared to other benzoxazole derivatives.
Propriétés
IUPAC Name |
butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-3-7-16-11(14)8-5-4-6-9-10(8)17-12(15)13-9/h4-6H,2-3,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYPJWRZWDEFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC=C1)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(3-Nitroanilino)-1-oxopropan-2-yl] 2-[3-(pyridin-3-ylmethoxy)phenyl]acetate](/img/structure/B7422920.png)
![1-[2-Hydroxy-3-(2-methylpropoxy)propyl]-3-[(4-methylphenyl)-phenylmethyl]urea](/img/structure/B7422921.png)
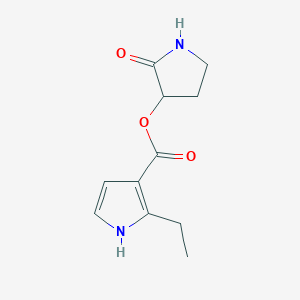
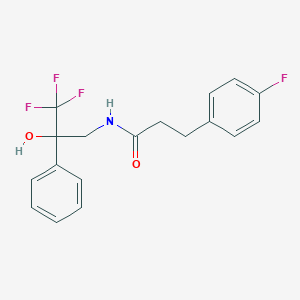
![propan-2-yl N-[[4-[(4-ethyl-3-oxopyrazin-2-yl)amino]phenyl]methyl]carbamate](/img/structure/B7422949.png)
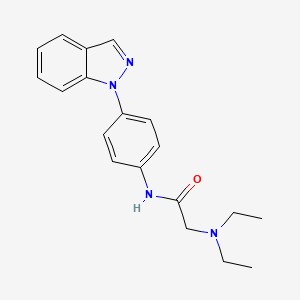
![1-[2-(Furan-2-ylmethyl)-3-hydroxypropyl]-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7422952.png)
![N-[4-[(4-ethyl-3-oxopyrazin-2-yl)amino]phenyl]cyclopropanecarboxamide](/img/structure/B7422954.png)
![N-(5-morpholin-4-ylsulfonyl-2-propan-2-yloxyphenyl)-2-[[5-(2-phenylethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7422962.png)
![6-(2-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7422972.png)
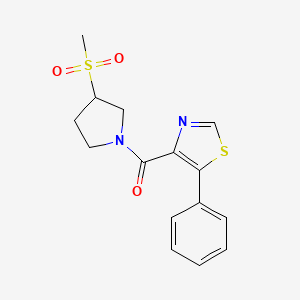
![Methyl 6-[[2-(cyclopropanecarbonylamino)pyridine-4-carbonyl]oxymethyl]pyridine-2-carboxylate](/img/structure/B7422996.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(1H-imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B7423010.png)
